

An In-Depth Technical Guide to (Rac)-SNC80: Chemical Structure and Properties

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Compound of Interest

Compound Name: (Rac)-SNC80

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and associated experimental methodologies for **(Rac)-SNC80**, a potent and selective delta-opioid receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Identity and Physicochemical Properties

(Rac)-SNC80 is the racemic mixture of SNC80, with the (+)-enantiomer being the active component. It is a non-peptidic small molecule that has been instrumental in the study of the delta-opioid receptor system.

Table 1: Chemical and Physical Properties of **(Rac)-SNC80**

Property	Value	Source
IUPAC Name	(±)-4-[(R)---INVALID-LINK----INVALID-LINK--methyl]-N,N-diethylbenzamide	N/A
Molecular Formula	C ₂₈ H ₃₉ N ₃ O ₂	N/A
Molecular Weight	449.63 g/mol	N/A
SMILES	<chem>O=C(N(CC)CC)c1ccc(cc1)C(N2C(C)CN(CC=C)C(C)C2)c3ccc(c(OC)c3</chem>	N/A
Solubility	Soluble in DMSO and ethanol. Limited solubility in aqueous solutions. A cumulative dosing schedule in vivo has been used to address its limited solubility. [1]	N/A

Pharmacological Properties

(Rac)-SNC80 is a highly potent and selective agonist for the delta-opioid receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Table 2: Pharmacological Profile of SNC80 (the active enantiomer)

Parameter	Receptor	Value	Assay Conditions	Source
Binding Affinity (K _i)	Delta (δ)	0.625 nM	Radioligand binding assay with [³ H]naltrindole in cells expressing cloned human delta-opioid receptors.	[2]
Mu (μ)	5500 nM	Radioligand binding assay in cells expressing cloned human mu-opioid receptors.	[2]	
Kappa (κ)	>10,000 nM	Radioligand binding assay.	[3]	
Functional Activity (EC ₅₀)	Delta (δ)	9.2 nM	Inhibition of forskolin-stimulated adenylyl cyclase in cells expressing cloned human delta-opioid receptors.	[2]
Delta (δ)	32 nM	[³⁵ S]GTPγS binding assay in human neuroblastoma SH-SY5Y cells.	[4][5]	
Mu (μ)	No significant effect up to 10	[³⁵ S]GTPγS binding assay in	[4]	

	μ M	C6(μ) cells.		
Selectivity	μ/δ Ratio	~8800-fold	Based on K_i values.	[2]
κ/δ Ratio	>16000-fold	Based on K_i values.	[2][3]	

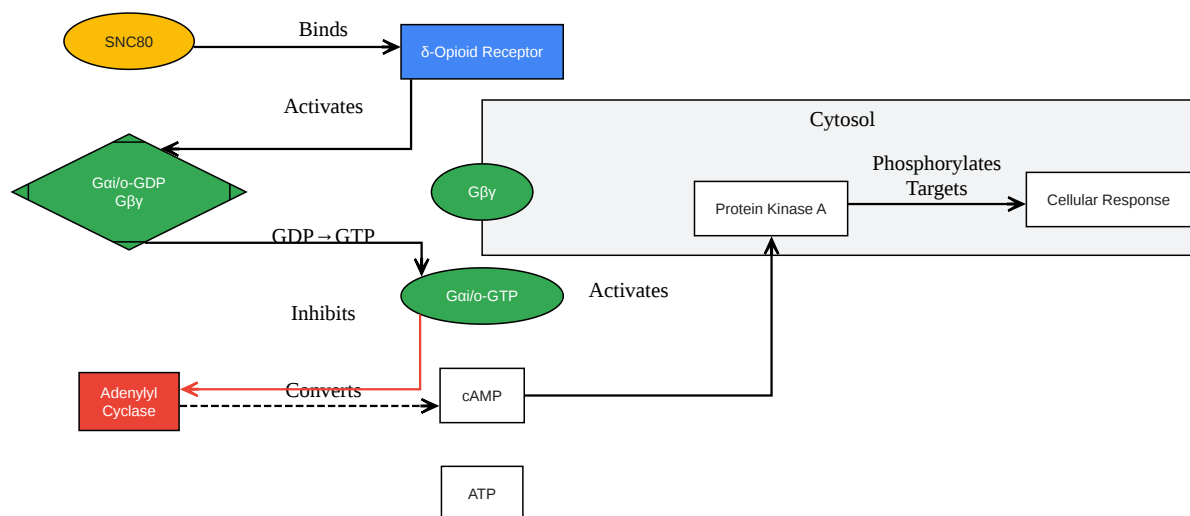
Recent evidence suggests that SNC80 may also exert its effects through the activation of μ - δ opioid receptor heteromers, which could contribute to its in vivo pharmacological profile.[1][6]

Signaling Pathways

Activation of the delta-opioid receptor by **(Rac)-SNC80** initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins ($G_{\alpha i/o}$).

G-Protein Activation and Downstream Effectors

Upon agonist binding, the delta-opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α -subunit of the associated G protein. This leads to the dissociation of the $G_{\alpha i/o}$ subunit from the $G\beta\gamma$ dimer, both of which can then modulate the activity of various downstream effectors. The primary downstream effect is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]



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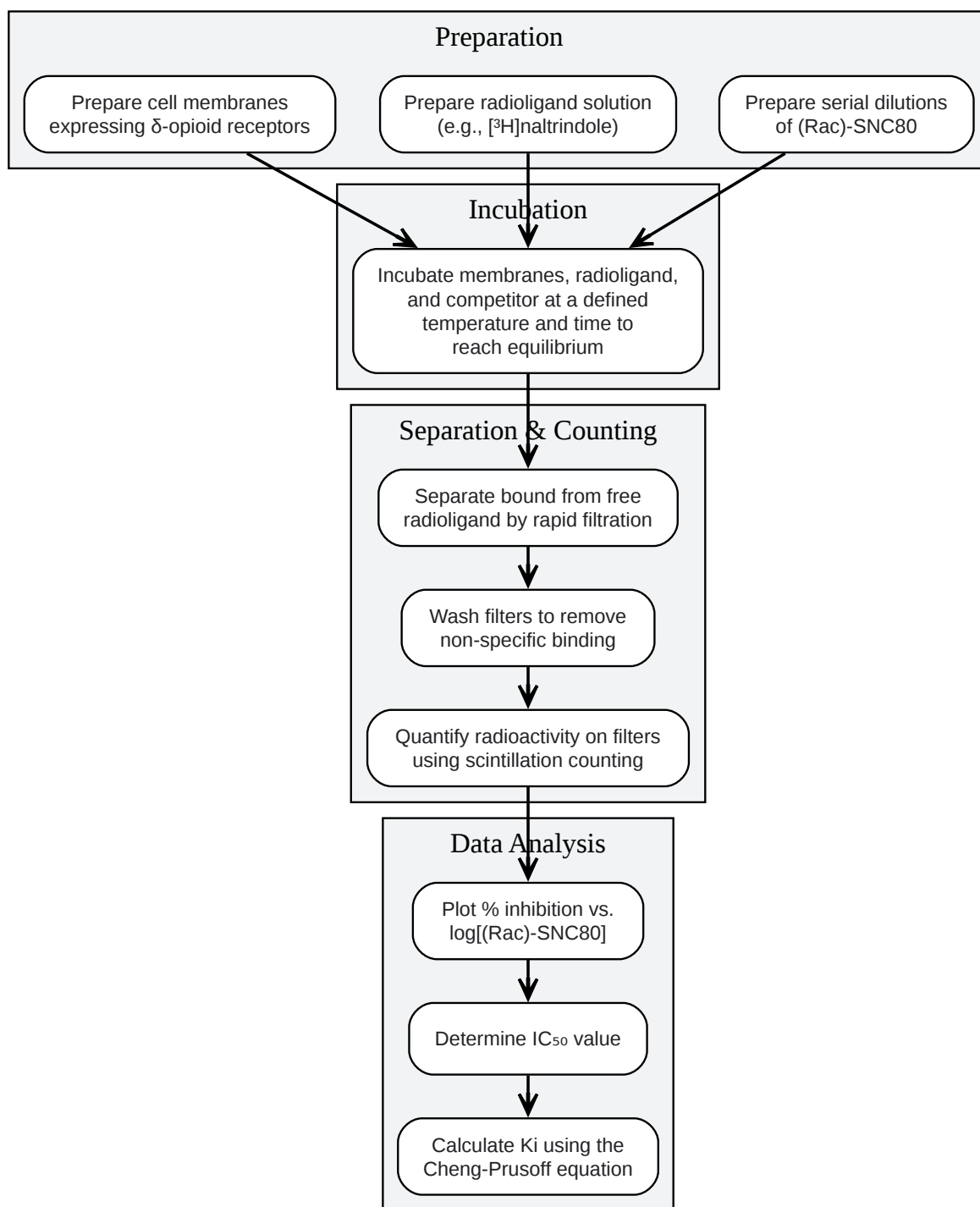
Caption: SNC80-mediated G-protein signaling pathway.

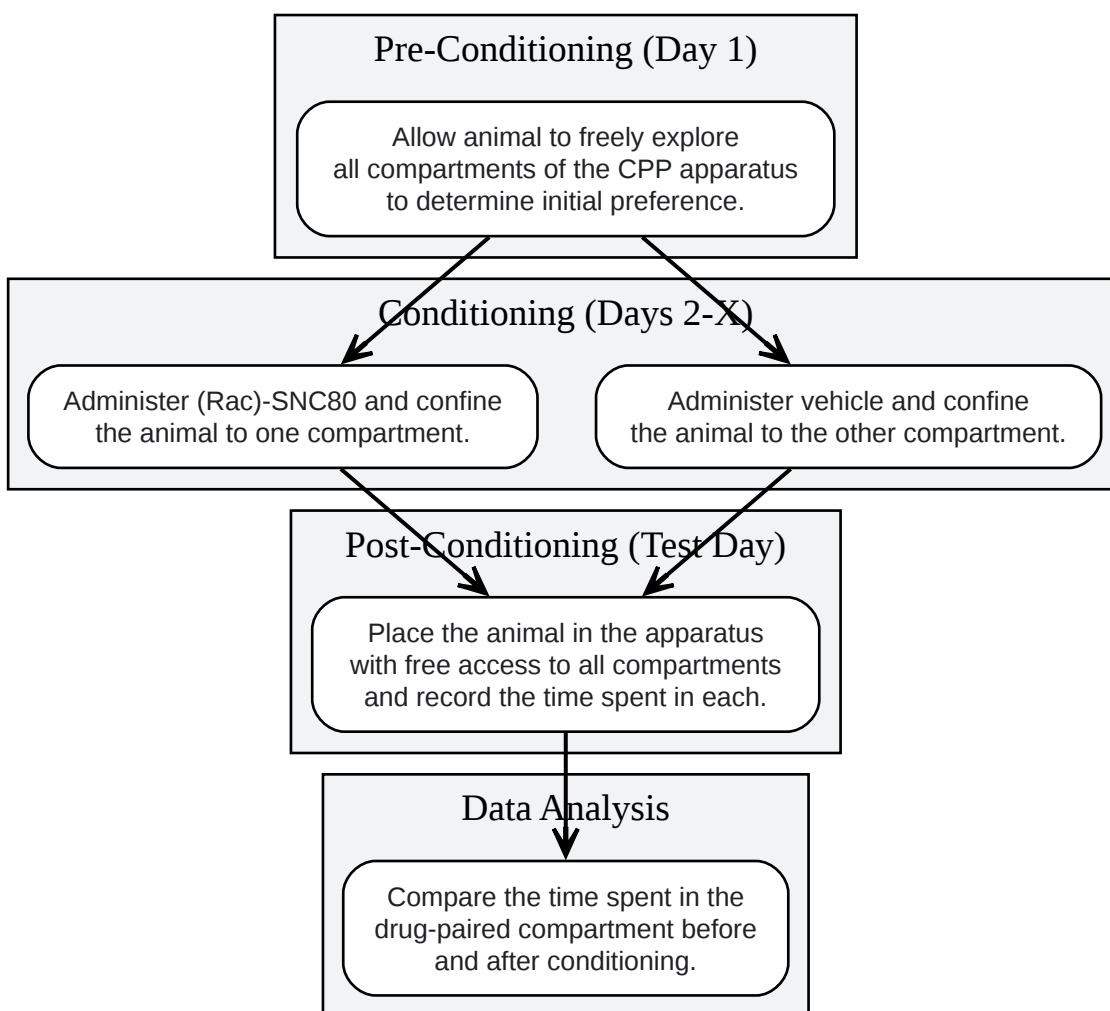
Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of **(Rac)-SNC80**.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of **(Rac)-SNC80** for the delta-opioid receptor.





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